molecular formula C12H9NO3S2 B392704 2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE

2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE

Cat. No.: B392704
M. Wt: 279.3g/mol
InChI Key: CJQKOYXMJFBCKY-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . One common synthetic route involves the reaction of primary amines with carbon disulfide (CS) and other reagents under controlled conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to ensure high efficiency and yield.

Chemical Reactions Analysis

2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound with modified functional groups .

Scientific Research Applications

2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9NO3S2

Molecular Weight

279.3g/mol

IUPAC Name

[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C12H9NO3S2/c1-7(14)16-9-5-3-2-4-8(9)6-10-11(15)13-12(17)18-10/h2-6H,1H3,(H,13,15,17)/b10-6-

InChI Key

CJQKOYXMJFBCKY-POHAHGRESA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2

SMILES

CC(=O)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2

Origin of Product

United States

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